molecular formula C18H15N3O3S B14985836 4-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

4-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B14985836
M. Wt: 353.4 g/mol
InChI Key: CRSAFWINHABKKF-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group, a phenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Introduction of the Nitro Group: The nitro group can be added via nitration using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 4-amino-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide.

    Oxidation: Sulfoxides and sulfones of the thiazole ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide: Known for its potential antimicrobial and anticancer properties.

    2-phenyl-1,3-thiazole: A simpler thiazole derivative with antimicrobial activity.

    4-nitrobenzamide: Known for its anti-inflammatory properties.

Uniqueness

This compound is unique due to the combination of the nitro group, phenyl group, and thiazole ring, which imparts a wide range of biological activities and makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

4-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

InChI

InChI=1S/C18H15N3O3S/c22-17(13-6-8-16(9-7-13)21(23)24)19-11-10-15-12-25-18(20-15)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,19,22)

InChI Key

CRSAFWINHABKKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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